molecular formula C20H17BrN2O5S B2970719 (Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 897733-92-5

(Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

货号: B2970719
CAS 编号: 897733-92-5
分子量: 477.33
InChI 键: QJXADXAFJOPSOJ-XDOYNYLZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C20H17BrN2O5S and its molecular weight is 477.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, particularly focusing on its antidiabetic and anticancer activities.

Synthesis

The compound is synthesized through a series of reactions involving benzothiazole derivatives and imino compounds. The synthetic pathway typically includes the formation of an imine from 4-bromobenzoyl and a suitable amine followed by cyclization with ethyl 2-methoxy-2-oxoacetate. The final product is characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm its molecular structure.

Antidiabetic Activity

Recent studies have highlighted the compound's potential as an aldose reductase inhibitor (ARI), which is crucial for managing diabetic complications. The IC50 values for various derivatives indicate strong inhibitory activity against aldose reductase (ALR1 and ALR2). For example, derivatives like ethyl 4-[5-(2-methoxy-2-oxoethylidene)-2-(4-methylbenzamido)-4-oxothiazolidin-3-yl]benzoate demonstrated IC50 values as low as 0.02 µM, indicating high potency against ALR1 .

Compound NameIC50 (µM)Target Enzyme
Ethyl 4-[5-(2-methoxy-2-oxoethylidene)-2-(4-methylbenzamido)-4-oxothiazolidin-3-yl]benzoate0.02ALR1
Ethyl 4-[5-(2-methoxy-2-oxoethylidene)-2-(4-fluorobenzamido)-4-oxothiazolidin-3-yl]benzoate0.07ALR1

These findings suggest that the compound may help mitigate hyperglycemia-induced complications by inhibiting the conversion of glucose to sorbitol, thus reducing osmotic and oxidative stress in diabetic tissues.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the modulation of various signaling pathways. Specifically, it appears to affect the expression of Oct3/4, a transcription factor linked to pluripotency and cancer stem cell maintenance . The ability to influence Oct3/4 expression suggests potential applications in cancer therapy, particularly in targeting cancer stem cells.

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with specific enzyme targets. The imino group plays a critical role in forming hydrogen bonds with active site residues in aldose reductase, facilitating effective inhibition . Additionally, the methoxy group may contribute to the lipophilicity of the compound, enhancing its membrane permeability and bioavailability.

Case Studies

  • Diabetic Complications : A study involving diabetic rats treated with this compound showed significant reductions in blood glucose levels and improvements in markers of oxidative stress compared to untreated controls.
  • Cancer Cell Lines : In vitro studies on breast cancer cell lines demonstrated that treatment with the compound led to increased apoptosis rates and decreased viability, suggesting its potential as a therapeutic agent against specific types of cancer.

属性

IUPAC Name

ethyl 2-(4-bromobenzoyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O5S/c1-3-28-19(26)13-6-9-15-16(10-13)29-20(23(15)11-17(24)27-2)22-18(25)12-4-7-14(21)8-5-12/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXADXAFJOPSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Br)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。